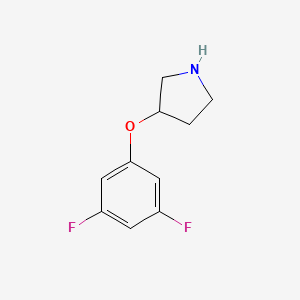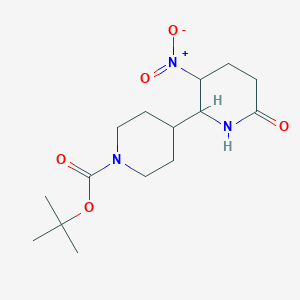
tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H25N3O5 and a molecular weight of 327.38 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a nitro group and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with a nitro-substituted piperidine derivative . The reaction conditions often include the use of organic solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like Pd/C[][3].
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C catalyst[][3].
Substitution: Nucleophiles such as amines or thiols in the presence of a base[][3].
Major Products Formed
Reduction: Formation of tert-butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate[][3].
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used[][3].
Scientific Research Applications
tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is used in several scientific research fields:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the piperidine ring can interact with various biological receptors . The exact pathways and targets depend on the specific application and modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a tert-butyl ester group makes it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
1955493-71-6 |
|---|---|
Molecular Formula |
C15H25N3O5 |
Molecular Weight |
327.38 g/mol |
IUPAC Name |
tert-butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25N3O5/c1-15(2,3)23-14(20)17-8-6-10(7-9-17)13-11(18(21)22)4-5-12(19)16-13/h10-11,13H,4-9H2,1-3H3,(H,16,19) |
InChI Key |
KIMYPMQKIANAFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-5-chloro-4-methylpent-4-enoic acid](/img/structure/B13277036.png)


![N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide](/img/structure/B13277063.png)
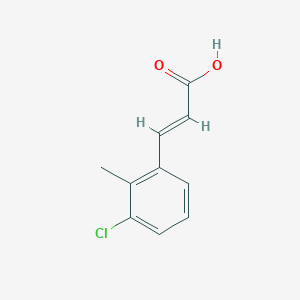
![2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13277070.png)
![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B13277077.png)
![[5-tert-Butyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13277088.png)
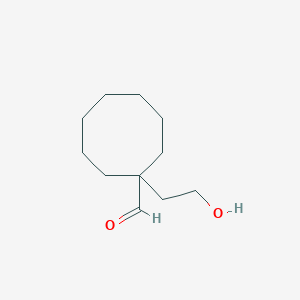
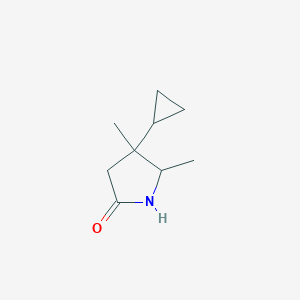
amine](/img/structure/B13277099.png)
amine](/img/structure/B13277105.png)
![[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13277124.png)
